Cyclopropyl methyl ketone
Overview
Description
Cyclopropyl methyl ketone is an organic compound with the molecular formula C₅H₈O. It is a colorless liquid with a boiling point of 114°C and a density of 0.849 g/mL at 25°C . This compound is notable for its three-membered cyclopropane ring, which imparts significant strain and reactivity to the molecule. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl methyl ketone can be synthesized through several methods:
From 1-chloro-4-pentanone and potassium hydroxide: This method involves the reaction of 1-chloro-4-pentanone with potassium hydroxide, yielding this compound in a 95% yield.
From 5-chloro-2-pentanone: Another method involves the reaction of 5-chloro-2-pentanone with sodium hydroxide, followed by distillation to obtain this compound.
From ethyl acetoacetate and ethylene bromide: This method involves the reaction of ethyl acetoacetate with ethylene bromide, followed by cyclization to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of 1-chloro-4-pentanone with potassium hydroxide due to its high yield and relatively simple reaction conditions .
Chemical Reactions Analysis
Cyclopropyl methyl ketone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Cyclopropyl carboxylic acid.
Reduction: Cyclopropyl methanol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl methyl ketone has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopropyl methyl ketone involves its highly strained cyclopropane ring, which makes it highly reactive. The compound can undergo ring-opening reactions, forming reactive intermediates that can interact with various molecular targets. In biological systems, this compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity .
Comparison with Similar Compounds
Cyclopropyl methyl ketone can be compared with other similar compounds such as:
Cyclopropyl phenyl ketone: Similar in structure but with a phenyl group instead of a methyl group.
Cyclopropyl ethyl ketone: Similar in structure but with an ethyl group instead of a methyl group.
Uniqueness: this compound is unique due to its highly strained cyclopropane ring, which imparts significant reactivity and makes it a valuable intermediate in organic synthesis .
Biological Activity
Cyclopropyl methyl ketone (CPMK) is an organic compound with the molecular formula CHO, characterized by a three-membered cyclopropane ring attached to a methyl ketone group. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique structural features and biological properties.
CPMK is a clear, colorless liquid with a fruity odor. It is moderately soluble in water and highly soluble in organic solvents. Its boiling point ranges from 106 to 107 degrees Celsius, and it has a molecular weight of 84.12 g/mol. The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and complex organic compounds .
Table 1: Physical Properties of this compound
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 84.12 g/mol |
Boiling Point | 106-107 °C |
Solubility | Moderately water-soluble; highly soluble in organic solvents |
Flammability | Highly flammable |
Toxicological Profile
CPMK exhibits notable toxicity, which poses significant safety concerns during handling and application. Exposure can lead to skin, eye, and respiratory irritation. It is classified as a mild skin irritant and can cause severe eye damage upon contact. The dermal lethal dose for rats has been reported to exceed 2,000 mg/kg, indicating its potential for severe harm . Due to these properties, strict safety measures are recommended when working with this compound.
Mechanistic Studies
Recent studies have explored the reactivity of CPMK in various chemical transformations. For instance, it has been shown to participate in ring-opening reactions and nucleophilic additions, demonstrating its potential as a versatile reagent in organic synthesis. A study on the hydride reduction of cyclopropyl ketones indicated that CPMK can undergo stereoselective reductions, which are influenced by substituents on the cyclopropane ring .
Case Studies
- Antiviral Drug Synthesis : CPMK serves as a crucial intermediate in the synthesis of antiviral agents. Its unique structure allows for modifications that enhance biological activity against viral targets.
- Multidrug Resistance Modulation : Research indicates that phenothiazine derivatives synthesized using CPMK exhibit properties that can reverse multidrug resistance (MDR) in cancer chemotherapy. These compounds showed significant cytotoxic activity against MDR cell lines, suggesting potential therapeutic applications .
- Stereoselectivity in Reactions : A systematic investigation into the stereoselective hydride reduction of CPMK revealed that bulky substituents on the cyclopropane ring could enhance selectivity during chemical reactions .
Properties
IUPAC Name |
1-cyclopropylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCFCNAITDHQFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074854 | |
Record name | Cyclopropyl methyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074854 | |
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Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Cyclopropyl methyl ketone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20512 | |
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Vapor Pressure |
44.7 [mmHg] | |
Record name | Cyclopropyl methyl ketone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20512 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
765-43-5 | |
Record name | Cyclopropyl methyl ketone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=765-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclopropyl methyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropyl methyl ketone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1940 | |
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Record name | Cyclopropyl methyl ketone | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropyl methyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.042 | |
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Record name | CYCLOPROPYL METHYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N27YY1XCFH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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